![molecular formula C13H13N3O5 B3158818 4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 860611-87-6](/img/structure/B3158818.png)
4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
The compound “4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have been extensively studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the reactivity of the pyrazolone core and the nitrobenzoyl group. For example, the nitro group could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the functional groups present in the molecule. For example, the presence of the nitro group could potentially increase the compound’s reactivity .Scientific Research Applications
1. Hydrogen Bonding and Molecular Structure
- Molecules similar to 4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one have been studied for their hydrogen-bonding capabilities and molecular structures. For instance, compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit polarized structures and form hydrogen-bonded chains and sheets, revealing insights into molecular interactions and structural dynamics (Portilla et al., 2007).
2. Chemical Synthesis and Spectroscopic Studies
- Research has been conducted on the synthesis of related compounds, which involves reactions with hydroxylamine and subsequent structural elucidation using techniques like X-ray analysis and NMR spectroscopy. These studies provide a foundation for understanding the synthesis and properties of similar pyrazolone derivatives (Holzer et al., 2003).
3. Antimicrobial Activity
- Some derivatives of 1,2-dihydro-3H-pyrazol-3-one, a structurally related compound, have been synthesized and evaluated for their antimicrobial activity. This research suggests potential applications of similar compounds in the field of antimicrobial therapeutics (Abdelrahman et al., 2020).
4. Dye Synthesis and Spectroscopic Properties
- Research on 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, focuses on its use in synthesizing heterocyclic dyes. These studies explore the effects of different substituents on the spectroscopic properties of the dyes, providing insights into the potential use of similar compounds in dye synthesis (Tao et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-(4-nitrobenzoyl)-1H-pyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-8-11(6-7-17)12(18)14-15(8)13(19)9-2-4-10(5-3-9)16(20)21/h2-5,17H,6-7H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHGCQFWICPVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144088 | |
Record name | 1,2-Dihydro-4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
860611-87-6 | |
Record name | 1,2-Dihydro-4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860611-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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